molecular formula C6H6N2O4 B2731357 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid CAS No. 853680-73-6

2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid

Cat. No. B2731357
CAS RN: 853680-73-6
M. Wt: 170.124
InChI Key: PFKVTVXWMUQRQN-UHFFFAOYSA-N
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Description

“2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid” is an organic compound with the CAS Number: 853680-73-6 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the chemical formula C6H6N2O4 . Its molecular weight is 170.12 . The IUPAC name for this compound is "2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetic acid" .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 170.12 .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds related to 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid. For instance, novel heterocyclic compounds containing 1,3-oxazepine derivatives have been synthesized from 6-methyl 2-thiouracil, revealing significant antibacterial activity against various bacterial strains, indicating the potential of these derivatives in antimicrobial applications (Mohammad, Ahmed, & Mahmoud, 2017).

Crystal Engineering

The conformational aspects of phenoxyacetic acid derivatives, related to the structural family of this compound, have been studied through molecular co-crystals, shedding light on their conformational dynamics and interactions, which can be crucial for designing molecular materials with specific properties (Lynch et al., 2003).

Adsorption Studies

Adsorption behaviors of compounds such as 2,4,5-trichlorophenoxy acetic acid on specific cation-exchangers have been examined, offering insights into the environmental cleanup and recovery of herbicides. Such studies can inform the development of filters or adsorbents for environmental protection (Khan & Akhtar, 2011).

Pharmaceutical Applications

The development of active site inhibitors of HCV NS5B polymerase includes derivatives of 5,6-dihydroxypyrimidine-4-carboxylic acids, demonstrating the therapeutic potential of compounds within this chemical family for treating hepatitis C. Such research is pivotal for the development of new antiviral drugs (Stansfield et al., 2004).

Material Science

The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor in pharmaceutical and explosive industries, has been optimized, showcasing the role of such compounds in the synthesis of high-value materials. This highlights the diverse industrial applications of compounds related to this compound (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Safety and Hazards

The safety information for “2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4(10)1-3-5(11)7-2-8-6(3)12/h2H,1H2,(H,9,10)(H2,7,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKVTVXWMUQRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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